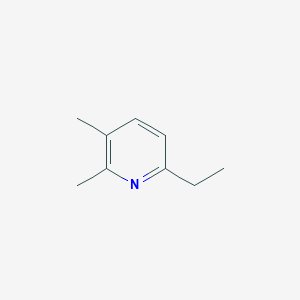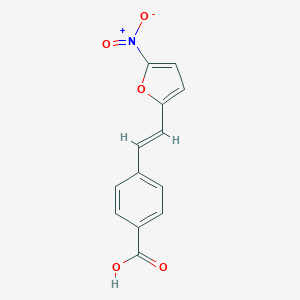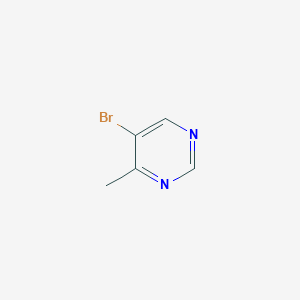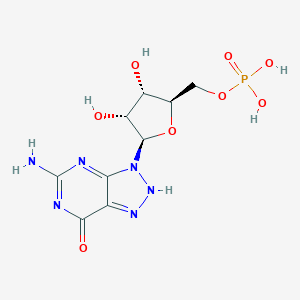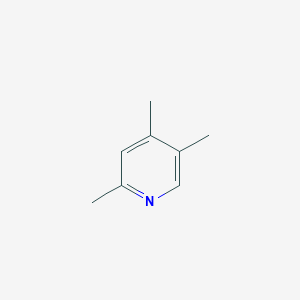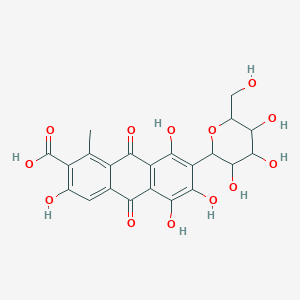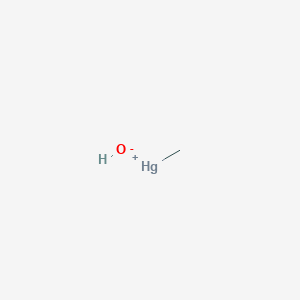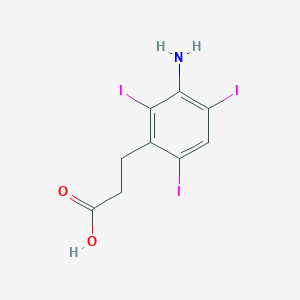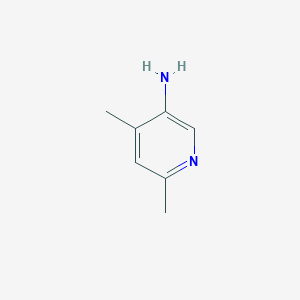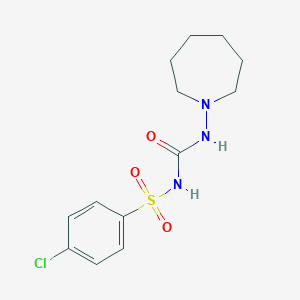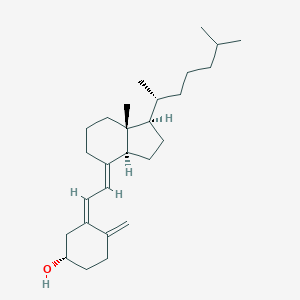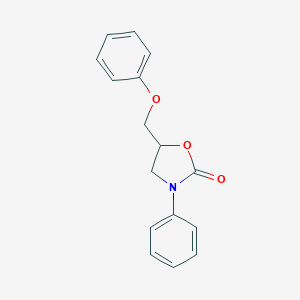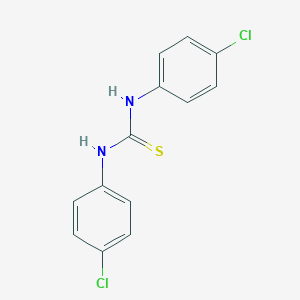
1,3-双(4-氯苯基)硫脲
描述
Synthesis Analysis 1,3-Bis(4-chlorophenyl)thiourea and related derivatives have been synthesized and characterized using various spectroscopic techniques including IR, 1H and 13C NMR, mass spectroscopy, and elemental analysis. Their crystal structures have been confirmed through single crystal X-ray diffraction data, revealing details such as space groups, unit cell dimensions, and intramolecular hydrogen bonding patterns (Saeed & Parvez, 2005), (Yusof et al., 2010), (Odularu et al., 2021).
Molecular Structure Analysis The molecular structure of 1,3-bis(4-chlorophenyl)thiourea compounds has been extensively studied, revealing complex intramolecular and intermolecular interactions, such as N-H...O and N-H...S hydrogen bonds, which contribute to their stability and dimer formation. These structural insights are crucial for understanding their chemical reactivity and properties (Saeed & Parvez, 2005), (Yusof et al., 2010).
Chemical Reactions and Properties These thiourea derivatives engage in a variety of chemical reactions, influenced by their molecular structure. The presence of chlorophenyl groups affects their reactivity, particularly in forming dimers through intermolecular interactions. Their chemical properties are further elucidated through spectroscopic analyses and crystallography, providing insights into their potential synthetic and application scope (Odularu et al., 2021), (Yuan et al., 1997).
Physical Properties Analysis The physical properties, including crystallization patterns and hydrogen bonding, play a significant role in determining the stability and solubility of these compounds. The detailed analysis of their physical properties through X-ray crystallography has revealed specific intramolecular interactions and dimer formations, which are crucial for their potential applications (Saeed & Parvez, 2005).
Chemical Properties Analysis The chemical properties of 1,3-bis(4-chlorophenyl)thiourea derivatives are characterized by their reactivity towards various substrates, influenced by the electron-withdrawing effects of the chlorophenyl groups. These properties are explored through spectroscopic analysis, including IR, NMR, and mass spectrometry, providing a comprehensive understanding of their behavior in chemical reactions (Yusof et al., 2010).
科学研究应用
Synthesis and Structural Characterization :
- Synthesis and crystal structure analysis of N,N′-bis(4-chlorophenyl)thiourea derivatives, revealing their crystallization properties and molecular interactions (Odularu et al., 2021).
Enzyme Inhibition and Mercury Sensing :
- Thiourea derivatives, including 1-(4-chlorophenyl)-3-phenylthiourea, have been found to be effective enzyme inhibitors and sensors for toxic metals like mercury (Rahman et al., 2021).
Antibacterial Activities :
- Synthesis of new vanadium complexes containing thiourea derivatives, demonstrating superior antibacterial activities against various bacterial strains (Farzanfar et al., 2015).
Antioxidant and Enzyme Inhibition Potentials :
- Studies on thiourea derivatives for their antioxidant properties and enzyme inhibition potentials, contributing to the field of medicinal chemistry (Rahman et al., 2020).
Corrosion Inhibition :
- Investigation of thiourea compounds as corrosion inhibitors, demonstrating high efficiency in protecting metals in corrosive environments (Paul & Yadav, 2020).
Cytotoxicity and QSAR Study :
- Exploration of thiourea derivatives for their cytotoxic activities, providing insights into the development of anticancer agents (Pingaew et al., 2012).
DNA Interaction and Antioxidant Activities :
- Synthesis of Cu(I) thiourea derivatives, examining their interactions with DNA and antioxidant activities, highlighting their potential in bioactive compound development (Hussain et al., 2020).
Antibacterial Activities of Aryl and Amino Acids Side Chains :
- Investigation of bis-thiourea derivatives with aryl side chains for their antibacterial activity, emphasizing the importance of molecular structure in antibacterial efficacy (Zullkiplee et al., 2014).
Anion Transport and Potential in Cystic Fibrosis Treatment :
- Study of bis-thiourea compounds as effective anion carriers, with implications for biological research and potential medical applications, especially in treating cystic fibrosis (Valkenier et al., 2014).
安全和危害
属性
IUPAC Name |
1,3-bis(4-chlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJZYFOTCABQES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153460 | |
| Record name | Di-p-chlorophenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-chlorophenyl)thiourea | |
CAS RN |
1220-00-4 | |
| Record name | N,N′-Bis(4-chlorophenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-p-chlorophenylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001220004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di(4-chlorophenyl)thiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Di-p-chlorophenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-BIS(4-CHLOROPHENYL)-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-P-CHLOROPHENYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHO0G02R9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DI-P-CHLOROPHENYLTHIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



